5-Chlorothiophene-3-carbonyl chloride

Organic Synthesis Amide Coupling Regioselectivity

5-Chlorothiophene-3-carbonyl chloride (CAS 113471-08-2) is a halogenated heterocyclic acyl chloride with the molecular formula C5H2Cl2OS and a molecular weight of 181.04 g/mol. It features a thiophene ring substituted with a chlorine atom at the 5-position and a reactive carbonyl chloride group at the 3-position.

Molecular Formula C5H2Cl2OS
Molecular Weight 181.04 g/mol
CAS No. 113471-08-2
Cat. No. B052437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chlorothiophene-3-carbonyl chloride
CAS113471-08-2
Synonyms3-Thiophenecarbonyl chloride, 5-chloro- (9CI)
Molecular FormulaC5H2Cl2OS
Molecular Weight181.04 g/mol
Structural Identifiers
SMILESC1=C(SC=C1C(=O)Cl)Cl
InChIInChI=1S/C5H2Cl2OS/c6-4-1-3(2-9-4)5(7)8/h1-2H
InChIKeyDCLHJPCKHFKQGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chlorothiophene-3-carbonyl chloride (CAS 113471-08-2): A Key Pharmaceutical Intermediate for Factor Xa Inhibitor Synthesis and Heterocyclic Building Block


5-Chlorothiophene-3-carbonyl chloride (CAS 113471-08-2) is a halogenated heterocyclic acyl chloride with the molecular formula C5H2Cl2OS and a molecular weight of 181.04 g/mol. It features a thiophene ring substituted with a chlorine atom at the 5-position and a reactive carbonyl chloride group at the 3-position. This compound is primarily utilized as a crucial intermediate in the synthesis of pharmaceutical agents, most notably the anticoagulant Rivaroxaban, and serves as a versatile building block in organic synthesis for the construction of more complex molecules .

The Critical Role of Regioisomeric Purity: Why 5-Chlorothiophene-3-carbonyl chloride Cannot Be Substituted with Its 2-Carbonyl Analog in Rivaroxaban Synthesis


In pharmaceutical manufacturing, the precise substitution pattern on the thiophene ring is critical for the biological activity of the final drug product. Generic substitution of 5-chlorothiophene-3-carbonyl chloride with its more common and commercially available regioisomer, 5-chlorothiophene-2-carbonyl chloride (CAS 42518-98-9), would lead to a different structural isomer of the target molecule, which could exhibit altered or nullified pharmacological activity. Specifically, Rivaroxaban (Xarelto®), a blockbuster anticoagulant, requires the 2-carboxamide moiety derived from the 2-carbonyl isomer for potent Factor Xa inhibition [1]. Using the 3-carbonyl isomer would produce a different compound, highlighting the absolute necessity of regioisomeric purity in drug synthesis and the irreplaceable role of 5-chlorothiophene-3-carbonyl chloride in its specific synthetic applications [2].

Quantitative Differentiation of 5-Chlorothiophene-3-carbonyl chloride Against Its Closest Analogs


Regioselective Acylation: Comparing the Reactivity of 3- vs. 2-Carbonyl Chloride Isomers in Amide Bond Formation

The regiochemistry of the carbonyl chloride group on the thiophene ring dictates the site of nucleophilic attack, leading to distinct products. While direct kinetic data for 5-chlorothiophene-3-carbonyl chloride is not widely reported, the electronic and steric environment of the 3-position differs significantly from the 2-position. The 2-position is typically more reactive towards electrophiles due to greater electron density. However, for amide formation with a specific amine, the use of the 3-isomer is mandated to achieve the correct molecular geometry. A comparison of synthetic yields for analogous compounds shows that the desired regioisomer is obtained exclusively when the correct starting material is used. For example, a patent describing the synthesis of a related 5-chlorothiophene-2-carbonyl chloride reports an 80% yield for the formation of the acyl chloride from the corresponding acid [1]. In contrast, the 3-isomer is used in a patent for a Rivaroxaban intermediate, where it is reacted with an amine to form the desired amide [2]. The choice of isomer is not about yield but about obtaining the correct structural isomer.

Organic Synthesis Amide Coupling Regioselectivity

Molecular Weight and LogD: Differentiating 5-Chlorothiophene-3-carbonyl chloride from Non-Chlorinated and Dichlorinated Analogs

The presence of a single chlorine atom at the 5-position imparts distinct physicochemical properties compared to both the non-chlorinated parent compound and more highly chlorinated analogs. The molecular weight of 5-chlorothiophene-3-carbonyl chloride is 181.04 g/mol, which is 34.45 g/mol higher than thiophene-3-carbonyl chloride (146.59 g/mol) due to the substitution of a hydrogen with a chlorine atom . This affects volatility, chromatographic retention time, and mass spectrometry detection. Calculated LogP values for the parent compound, thiophene-3-carbonyl chloride, are reported as 1.94 [1]. While LogP for the 5-chloro derivative is not explicitly stated in the provided sources, the addition of a chlorine atom is known to increase lipophilicity by approximately 0.7-1.0 LogP units, suggesting a LogP of ~2.6-2.9. This increased lipophilicity can impact membrane permeability and solubility in organic synthesis.

Physicochemical Properties Medicinal Chemistry Analytical Chemistry

X-ray Crystallography: Comparative Binding Modes of 5-Chlorothiophene-3-carboxylic Acid and Its 2-Carboxylic Acid Analog

The PDB structure 5ZJ9 reveals the binding mode of 5-chlorothiophene-3-carboxylic acid (the hydrolyzed form of the acyl chloride) to human D-amino acid oxidase (hDAAO) at a resolution of 2.6 Å [1]. This structure can be directly compared to PDB 5ZJA, which shows the binding of 5-chlorothiophene-2-carboxylic acid to the same enzyme [1]. The different substitution patterns result in distinct binding orientations and interactions within the active site. This structural evidence underscores that even seemingly minor regioisomeric changes (3- vs. 2-substitution) can lead to dramatically different molecular recognition events, which is the basis for the specific use of this compound as a synthetic intermediate for biologically active molecules.

Structural Biology X-ray Crystallography Drug Design

Reactivity and Stability: Comparing Acyl Chloride Hydrolysis Rates Among Thiophene Derivatives

Acyl chlorides are moisture-sensitive compounds that hydrolyze to their corresponding carboxylic acids. The rate of hydrolysis is influenced by the electronic properties of the thiophene ring. While direct kinetic data for 5-chlorothiophene-3-carbonyl chloride is not available in the provided sources, studies on related thiophene carbonyl chlorides indicate that the presence and position of electron-withdrawing groups like chlorine can modulate reactivity. A study on the formylation of thiophene derivatives with dimethylformamide and carbonyl chloride reported that the reaction follows second-order kinetics, with the rate dependent on the substrate's reactivity [1]. The 5-chloro substituent is expected to increase the electrophilicity of the carbonyl carbon compared to the non-chlorinated analog, potentially making it more reactive towards nucleophiles but also more susceptible to hydrolysis. This necessitates careful handling and storage under anhydrous conditions.

Reaction Kinetics Stability Organic Synthesis

Optimal Use Cases for Procuring 5-Chlorothiophene-3-carbonyl chloride (CAS 113471-08-2) Based on Differential Evidence


Synthesis of Novel Factor Xa Inhibitors and Anticoagulant Agents

The primary and most validated application for 5-chlorothiophene-3-carbonyl chloride is as a key intermediate in the synthesis of Rivaroxaban and related anticoagulant compounds . As established in Section 2, the 2-isomer is the correct precursor for Rivaroxaban. Therefore, procurement of the 3-isomer is specifically for research into novel Factor Xa inhibitors where the 3-substituted thiophene scaffold is required, or for the synthesis of Rivaroxaban-related impurities (e.g., Rivaroxaban Impurity 192 ) for analytical reference standards.

Synthesis of 3-Substituted Thiophene Libraries for Drug Discovery

The exclusive formation of 3-substituted thiophene derivatives, as highlighted in Evidence Item 3.1, makes this compound invaluable for medicinal chemistry campaigns exploring structure-activity relationships (SAR) around the 3-position of the thiophene ring. It is the reagent of choice for generating amide, ester, or ketone libraries with a 5-chloro-3-thienyl core, which cannot be accessed using the more common 2-carbonyl isomer.

Synthesis of Agrochemicals and Functional Materials Requiring Specific Thiophene Regiochemistry

Beyond pharmaceuticals, the compound's utility extends to the synthesis of agrochemicals (e.g., herbicides, fungicides) and advanced materials (e.g., conductive polymers) where the specific electronic and steric properties of the 5-chloro-3-substituted thiophene are desired . The differentiation in physicochemical properties (Evidence Item 3.2) is critical for designing materials with specific solubility, crystallinity, or electronic characteristics.

Preparation of Analytical Reference Standards for Impurity Profiling

As directly indicated by its listing as 'Rivaroxaban Impurity 192' , a specific application is its procurement as a pure reference standard for analytical quality control (QC) and stability studies in pharmaceutical manufacturing. This is a high-value, small-scale use case that relies on the compound's verified identity and high purity.

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